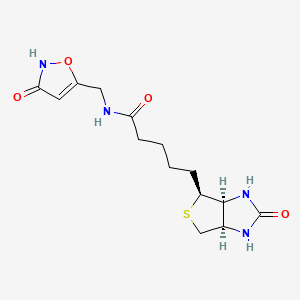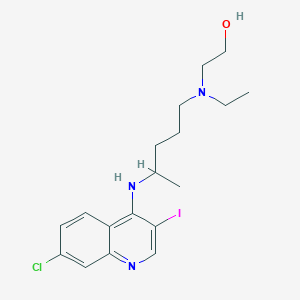
2-Ethyl-3-butyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-butyn-1-ol is an organic compound with the molecular formula C6H10O. It is an alcohol with a triple bond between the second and third carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-3-butyn-1-ol can be synthesized through several methods. One common method involves the reaction of 2-butyne-1,4-diol with ethylmagnesium bromide, followed by hydrolysis. Another method includes the alkylation of propargyl alcohol with ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-butyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes or alkenes.
Substitution: Produces various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Ethyl-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-ethyl-3-butyn-1-ol involves its interaction with various molecular targets and pathways. The triple bond and hydroxyl group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-Butyn-1-ol: Similar structure but lacks the ethyl group.
2-Butyn-1-ol: Similar structure but lacks the ethyl group and has a different position of the triple bond.
3-Butyn-2-ol: Similar structure but has a hydroxyl group on the second carbon.
Uniqueness
2-Ethyl-3-butyn-1-ol is unique due to the presence of both an ethyl group and a triple bond, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
2-ethylbut-3-yn-1-ol |
InChI |
InChI=1S/C6H10O/c1-3-6(4-2)5-7/h1,6-7H,4-5H2,2H3 |
Clave InChI |
ZRGGXAOJVKXOOM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


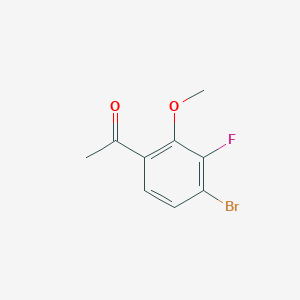
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
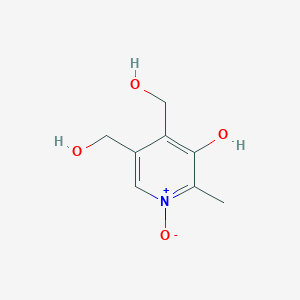


![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)

![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
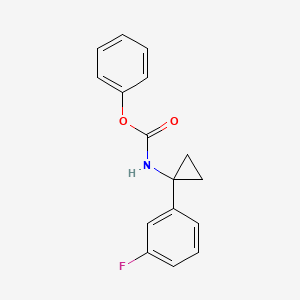
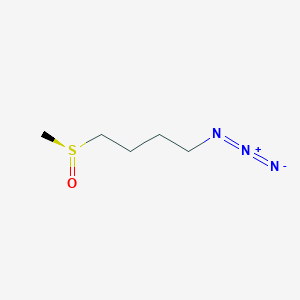
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)

